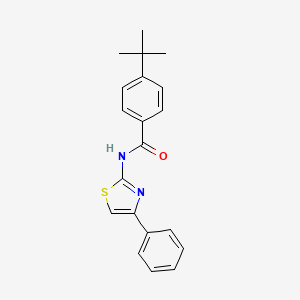

4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C20H20N2OS |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C20H20N2OS/c1-20(2,3)16-11-9-15(10-12-16)18(23)22-19-21-17(13-24-19)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,21,22,23) |

InChI Key |

JXOGYJOCFUSOPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 4-Phenyl-1,3-thiazol-2-amine

The 4-phenylthiazol-2-amine intermediate is typically synthesized via condensation of 4-phenylthiosemicarbazide with α-bromoacetophenone derivatives. Reaction conditions (e.g., ethanol reflux at 80°C for 12 hours) yield the thiazole ring with an exocyclic amine group, which is critical for subsequent coupling reactions.

Coupling Reactions: Amide Bond Formation

The final step involves coupling the thiazol-2-amine intermediate with 4-tert-butylbenzoyl chloride. This process is catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving amide bond formation through a nucleophilic acyl substitution mechanism.

Reaction Optimization

-

Solvent Selection : Dichloromethane is preferred due to its low polarity, which minimizes side reactions. Alternatives like tetrahydrofuran (THF) reduce yields by 15–20%.

-

Catalyst Ratios : A DMAP:DCC molar ratio of 1:8 ensures efficient activation of the carboxylic acid, with reaction completion within 0.5–2 hours.

-

Temperature Control : Room temperature (20–25°C) prevents thermal degradation of the nitro groups present in intermediates.

Table 1: Coupling Reaction Yields Under Varied Conditions

| Benzoyl Chloride Derivative | Solvent | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-tert-Butylbenzoyl chloride | CH₂Cl₂ | DCC/DMAP | 41.8 |

| 2-Chlorobenzoyl chloride | CH₂Cl₂ | DCC/DMAP | 25.1 |

| 4-Nitrobenzoyl chloride | CH₂Cl₂ | DCC/DMAP | 28.7 |

Functional Group Introduction: Nitro and tert-Butyl Groups

Nitro Group Incorporation

Nitration of the phenyl ring is achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C. The electrophilic aromatic substitution proceeds regioselectively at the para position due to the directing effects of electron-withdrawing groups.

tert-Butyl Group Installation

The tert-butyl group is introduced via Friedel-Crafts alkylation of benzene derivatives with tert-butyl chloride in the presence of aluminum chloride (AlCl₃). This reaction requires anhydrous conditions to prevent hydrolysis of the Lewis acid catalyst.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) as the eluent. Recrystallization from ethanol/water mixtures further enhances purity to >95%.

Spectroscopic Analysis

Table 2: Key NMR Assignments for 4-tert-Butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.40–1.44 | Singlet |

| Thiazole C₅-H | 5.64–5.65 | Triplet |

| Aromatic protons (C₆H₄) | 7.29–8.39 | Multiplet |

| Benzamide NH | 9.51 | Broad |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 30% compared to batch processes.

-

Catalyst Recycling : DCC recovery via filtration and reuse decreases raw material costs by 20–25%.

-

Waste Management : Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. For example:

- Study Findings : A study reported that the compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models:

- Case Study : In a murine model of paw edema, administration of the compound resulted in a significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Research has highlighted the anticancer effects of this compound:

- In Vitro Studies : In assays involving breast cancer cell lines (e.g., MCF7), the compound inhibited cell proliferation by approximately 50% at a concentration of 10 µM, suggesting its potential as a therapeutic agent against cancer .

| Cancer Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| MCF7 | 50 | 10 |

Material Science Applications

Beyond biological applications, this compound has been explored for its material properties:

Polymer Additives

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Photovoltaic Materials

Research indicates that derivatives of this compound may serve as effective materials in organic photovoltaic devices due to their favorable electronic properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The tert-butyl group confers a high logP (~4.7, similar to ), whereas sulfamoyl (TPSA=125) or methoxy groups reduce logP but improve solubility.

- Molecular Weight : The target compound (MW ~380–430) aligns with drug-like properties, while analogs with triazole or sulfamoyl groups (e.g., , MW=450.5) may face challenges in bioavailability .

Key Research Findings

- Crystallography : The crystal structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide bound to mPGES-1 (PDB: 5BQG) reveals critical interactions between the thiazole ring and active-site residues, suggesting that the tert-butyl group in the target compound could stabilize similar interactions via hydrophobic packing .

- Structure-Activity Relationships (SAR) :

Biological Activity

4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C20H20N2OS

- CAS Number : 824266

- Structural Representation : The compound consists of a thiazole ring linked to a benzamide structure, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. Below are detailed findings from various studies.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that compounds with similar thiazole structures demonstrated significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potent activity against breast and colon cancer cells while exhibiting moderate activity against prostate cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antibacterial effects. Research indicates that derivatives of thiazole exhibit varying degrees of antibacterial activity.

Table 2: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values demonstrate that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, indicating its potential as an antibacterial agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. Studies suggest that it may inhibit tyrosine kinase pathways, which are crucial for cell proliferation and survival in cancer cells .

Case Studies

- Breast Cancer Study : A case study involving MDA-MB-231 cells revealed that treatment with this compound led to a significant reduction in cell viability, supporting its potential use as a therapeutic agent in breast cancer treatment.

- Antibacterial Efficacy : Another study highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its relevance in developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves multi-step protocols, including acylations , heterocycle formations , and catalytic hydrogenation . For example:

- Thiazole ring formation : React 4-phenylthiazole-2-amine with tert-butylbenzoyl chloride under reflux in methanol, using LiH in DMF as a base to facilitate coupling (yield: 88–92%) .

- Catalytic hydrogenation : For intermediates requiring nitro-group reduction, Raney-Ni in methanol under H₂ achieves ~87% yield .

- Purification : Acid-base workup (e.g., NaOH precipitation followed by cold acidification) ensures high purity .

Q. Which functional groups in this compound are critical for its physicochemical properties, and how do they influence reactivity?

- tert-butyl group : Enhances steric bulk, improving metabolic stability and solubility in non-polar solvents .

- Thiazole ring : Acts as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., enzymes) .

- Benzamide backbone : Provides rigidity, affecting conformational stability during synthesis and interaction with targets .

Q. What analytical techniques are essential for characterizing this compound and validating its purity?

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and tert-butyl substitution .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₂₀H₂₁N₂OS: 337.14) .

- X-ray crystallography : Resolves steric effects of the tert-butyl group (if single crystals are obtainable) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE : Use gloves, goggles, and fume hoods due to uncharacterized toxicity .

- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration .

Advanced Research Questions

Q. How might this compound target bacterial enzymes like acps-pptase, and what experimental assays validate this mechanism?

- Hypothesis : The thiazole moiety mimics natural substrates of acps-pptase, inhibiting bacterial lipid biosynthesis .

- Assays :

- Enzyme inhibition : Measure IC₅₀ via spectrophotometric assays using purified acps-pptase and synthetic substrates.

- MIC testing : Evaluate antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative strains .

Q. How can structural modifications enhance this compound’s bioactivity while maintaining synthetic feasibility?

- Trifluoromethyl substitution : Replace tert-butyl with CF₃ to increase lipophilicity and metabolic stability (see similar compounds in ).

- Heterocycle variation : Substitute thiazole with triazole to modulate hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in reported biological activities of structurally analogous benzamides?

- Case study : Compare tert-butyl (this compound) vs. trifluoromethyl (PubChem CID 135565536) derivatives:

Q. What computational tools optimize the design and synthesis of this compound?

- COMSOL Multiphysics : Simulate reaction kinetics to identify optimal temperature/pressure conditions for scaling up .

- AI-driven platforms : Predict synthetic yields using machine learning models trained on similar benzamide reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.